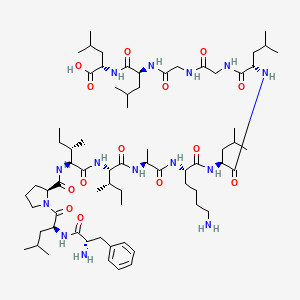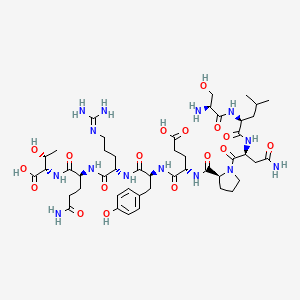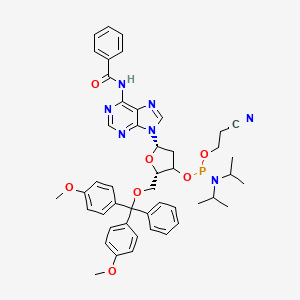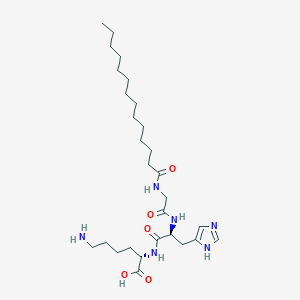
myristoyl-Gly-His-Lys-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Myristoyl-Gly-His-Lys-OH is a synthetic peptide that includes a myristoyl group attached to the N-terminal glycine residue. This compound is a part of the broader category of N-myristoylated peptides, which are known for their role in various biological processes, including signal transduction, protein stability, and membrane localization .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of myristoyl-Gly-His-Lys-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (lysine) to a resin. The peptide chain is then elongated by sequential addition of protected amino acids (histidine and glycine). The myristoyl group is introduced at the N-terminal glycine residue through an acylation reaction using myristoyl chloride or myristic acid .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions
Myristoyl-Gly-His-Lys-OH can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The myristoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to the formation of oxo-histidine .
Wissenschaftliche Forschungsanwendungen
Myristoyl-Gly-His-Lys-OH has several scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and membrane localization.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of biosensors and diagnostic tools.
Wirkmechanismus
The mechanism of action of myristoyl-Gly-His-Lys-OH involves the attachment of the myristoyl group to the N-terminal glycine residue. This modification enhances the peptide’s hydrophobicity, facilitating its interaction with cellular membranes. The myristoyl group also plays a role in protein-protein interactions, influencing signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Myristoyl-Gly-His-Lys-NH2: Similar structure but with an amide group at the C-terminus.
Palmitoyl-Gly-His-Lys-OH: Contains a palmitoyl group instead of a myristoyl group.
Stearoyl-Gly-His-Lys-OH: Contains a stearoyl group instead of a myristoyl group.
Uniqueness
Myristoyl-Gly-His-Lys-OH is unique due to its specific myristoylation, which imparts distinct hydrophobic properties and influences its biological activity. This compound’s ability to interact with cellular membranes and participate in signal transduction sets it apart from other similar peptides .
Eigenschaften
Molekularformel |
C28H50N6O5 |
|---|---|
Molekulargewicht |
550.7 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[2-(tetradecanoylamino)acetyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C28H50N6O5/c1-2-3-4-5-6-7-8-9-10-11-12-16-25(35)31-20-26(36)33-24(18-22-19-30-21-32-22)27(37)34-23(28(38)39)15-13-14-17-29/h19,21,23-24H,2-18,20,29H2,1H3,(H,30,32)(H,31,35)(H,33,36)(H,34,37)(H,38,39)/t23-,24-/m0/s1 |
InChI-Schlüssel |
VXBPJKVVVMDBGY-ZEQRLZLVSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


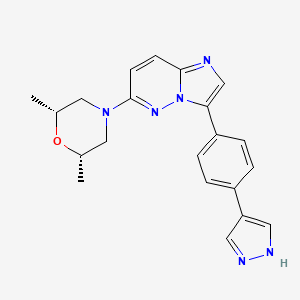
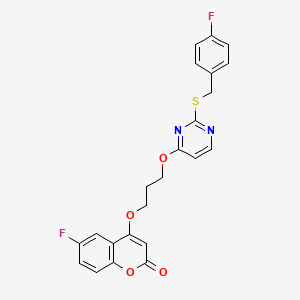
![(2S)-2-[(E)-6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one](/img/structure/B12384201.png)


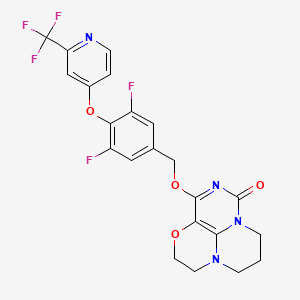
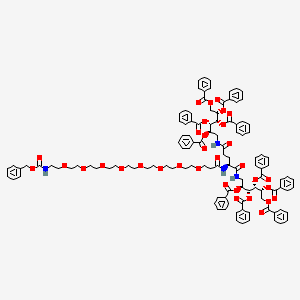
![(9R)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one](/img/structure/B12384231.png)

